In-Depth Technical Guide: 5-Chloro-2,2-difluoro-1,3-benzodioxole (CAS No. 72769-08-5)
In-Depth Technical Guide: 5-Chloro-2,2-difluoro-1,3-benzodioxole (CAS No. 72769-08-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chloro-2,2-difluoro-1,3-benzodioxole, a fluorinated heterocyclic compound of increasing interest in the fields of medicinal chemistry and agrochemical synthesis. This document details its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and explores its potential applications as a key building block in the development of bioactive molecules.
Physicochemical Properties
5-Chloro-2,2-difluoro-1,3-benzodioxole is a chlorinated and difluorinated derivative of 1,3-benzodioxole. The introduction of fluorine atoms and a chlorine atom significantly influences its chemical and physical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents and pesticides.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 72769-08-5 | [1] |
| Molecular Formula | C₇H₃ClF₂O₂ | [1] |
| Molecular Weight | 192.55 g/mol | [1] |
| Appearance | White powder or off-white to slight yellow solid | [1] |
| Boiling Point | 170.558 °C at 760 mmHg | [1] |
| Density | 1.58 g/cm³ | [1] |
| Flash Point | 56.952 °C | [1] |
| Refractive Index | 1.534 | [1] |
| LogP | 2.66150 | [1] |
Synthesis and Experimental Protocol
The synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole can be achieved through the reaction of 4-chlorocatechol with a source of difluorocarbene. A plausible and practical method involves the use of sodium chlorodifluoroacetate as the difluorocarbene precursor. This method is advantageous as it avoids the handling of hazardous gases like chlorodifluoromethane.
Below is a detailed experimental protocol adapted from a similar difluoromethylation of a phenol.
Proposed Synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole
Caption: Proposed reaction scheme for the synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole.
Detailed Experimental Protocol
Materials:
-
4-Chlorocatechol
-
Sodium 2-chloro-2,2-difluoroacetate
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hexanes
-
Saturated sodium chloride solution
-
Deionized water
-
Nitrogen gas
-
Round-bottomed flask
-
Magnetic stir bar
-
Air condenser
-
Oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a single-necked round-bottomed flask equipped with a magnetic stir bar, add 4-chlorocatechol (1.00 equivalent) and cesium carbonate (1.50 equivalents).
-
Solvent Addition and Degassing: Add anhydrous N,N-dimethylformamide to the flask. Seal the flask and degas the solution with a stream of nitrogen for approximately 1 hour while stirring.
-
Addition of Difluorocarbene Precursor: Under a positive pressure of nitrogen, add sodium 2-chloro-2,2-difluoroacetate (2.80 equivalents) to the reaction mixture in one portion.
-
Reaction: Equip the flask with an air condenser and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 2 hours.
-
Workup: After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with hexanes (5 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with a saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be further purified by crystallization or column chromatography.
Applications in Drug Development and Agrochemicals
The 1,3-benzodioxole moiety is a common scaffold in many biologically active compounds. The addition of a chlorine atom and a difluoromethyl group in 5-Chloro-2,2-difluoro-1,3-benzodioxole can enhance the biological activity and pharmacokinetic properties of derivative molecules.
Role as a Pharmaceutical Intermediate
Fluorine-containing intermediates are highly sought after in the pharmaceutical industry. The incorporation of fluorine can improve a drug's metabolic stability, bioavailability, and binding affinity to its target. 5-Chloro-2,2-difluoro-1,3-benzodioxole serves as a valuable building block for introducing these desirable properties into drug candidates.
One notable example is in the development of kinase inhibitors. A complex derivative of 5-chloro-1,3-benzodioxole has been investigated as a potent and selective dual-specific c-Src/Abl kinase inhibitor, which has implications for cancer therapy.[2] While this is not the exact compound, it highlights the potential of the 5-chloro-1,3-benzodioxole scaffold in designing targeted therapies.
Caption: Workflow illustrating the use of 5-Chloro-2,2-difluoro-1,3-benzodioxole in drug discovery.
Application in Agrochemicals
Similar to its role in pharmaceuticals, 5-Chloro-2,2-difluoro-1,3-benzodioxole is a potential intermediate in the synthesis of modern pesticides. The development of effective and environmentally safer agrochemicals is a continuous effort.[3] The unique properties conferred by the chloro- and difluoro-substituents can lead to the discovery of novel herbicides, fungicides, and insecticides with improved efficacy and selectivity. The related compound, 2,2-difluoro-1,3-benzodioxole, is a known intermediate in the synthesis of agrochemicals.[4]
Safety Information
5-Chloro-2,2-difluoro-1,3-benzodioxole is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Chloro-2,2-difluoro-1,3-benzodioxole is a valuable fluorinated building block with significant potential in the fields of drug discovery and agrochemical development. Its synthesis from readily available starting materials, combined with the beneficial properties conferred by its chloro- and difluoro-substituents, makes it an important intermediate for the synthesis of novel, high-value molecules. Further research into the biological activities of derivatives of this compound is warranted to fully explore its potential.
References
- 1. 5-Chloro-2,2-difluoro-1,3-benzodioxole | C7H3ClF2O2 | CID 10997868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of novel pesticides in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
